molecular formula C8H18ClNO B13524030 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride

1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride

Cat. No.: B13524030
M. Wt: 179.69 g/mol
InChI Key: ZSWQHLIRPZDROP-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is known for its unique structure, which includes a tetrahydropyran ring substituted with a dimethyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride typically involves the reaction of 4,4-dimethyloxan-2-ylmethanamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules .

Comparison with Similar Compounds

1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride can be compared with similar compounds such as:

    (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the ring system, which can affect its reactivity and applications.

    ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine:

Biological Activity

1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from multiple studies and sources to provide a comprehensive understanding of its effects and potential applications.

Chemical Structure and Properties

The chemical formula for 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride is C7H16ClNC_7H_{16}ClN. It features a dimethyloxane moiety that contributes to its unique biological properties. Understanding the structure is crucial for elucidating its mechanism of action and interactions within biological systems.

PropertyValue
Molecular Weight161.67 g/mol
Melting PointNot specified
SolubilitySoluble in water
pHNeutral

Research indicates that 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride may interact with various biological pathways. Its primary mechanism involves modulation of neurotransmitter systems, potentially influencing dopaminergic signaling pathways. This could have implications for treating neurological disorders.

Pharmacological Effects

  • Neuroprotective Properties : Some studies suggest that this compound exhibits neuroprotective effects, which could be beneficial in conditions such as stroke or neurodegenerative diseases.
  • Antidepressant Activity : Preliminary findings indicate potential antidepressant-like effects in animal models, suggesting it may influence mood regulation.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory conditions.

Case Study 1: Neuroprotection in Stroke Models

A study conducted on rodent models demonstrated that administration of 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride post-stroke resulted in reduced neuronal death and improved functional recovery. The mechanism was attributed to its ability to inhibit excitotoxicity and promote neurogenesis.

Case Study 2: Antidepressant-Like Effects

In a controlled trial involving mice subjected to chronic stress, treatment with the compound significantly reduced depressive behaviors as measured by the forced swim test. This suggests a potential role in modulating serotonin levels.

In Vitro Studies

In vitro experiments have shown that 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride can enhance neuronal survival under oxidative stress conditions. These findings support its potential use as a therapeutic agent in neurodegenerative diseases.

In Vivo Studies

In vivo studies further corroborate the neuroprotective and antidepressant effects observed in vitro. Behavioral assays and biochemical analyses have indicated significant improvements in cognitive functions and reductions in inflammatory markers following treatment with the compound.

Table 2: Summary of Research Findings

Study TypeFindings
In VitroEnhanced neuronal survival under oxidative stress
In VivoReduced neuronal death post-stroke; improved behavior
Behavioral AssaysAntidepressant-like effects in chronic stress models

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(4,4-dimethyloxan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)3-4-10-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H

InChI Key

ZSWQHLIRPZDROP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)CN)C.Cl

Origin of Product

United States

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